molecular formula C19H20ClN5 B1244547 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine CAS No. 591774-48-0

1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine

Cat. No.: B1244547
CAS No.: 591774-48-0
M. Wt: 353.8 g/mol
InChI Key: WFCBAWWBMPFNRM-UHFFFAOYSA-N
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Description

1-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine is a hybrid molecule featuring a 1,2,3-triazole core linked to a 4-chlorophenyl group and a piperazine ring substituted with a phenyl moiety. This compound exemplifies the strategic integration of pharmacophoric elements:

  • Triazole moiety: Known for metabolic stability and hydrogen-bonding capacity, enhancing bioavailability and target engagement .
  • 4-Phenylpiperazine: A common scaffold in CNS-active drugs, contributing to interactions with serotonin or dopamine receptors .

Properties

CAS No.

591774-48-0

Molecular Formula

C19H20ClN5

Molecular Weight

353.8 g/mol

IUPAC Name

1-[[1-(4-chlorophenyl)triazol-4-yl]methyl]-4-phenylpiperazine

InChI

InChI=1S/C19H20ClN5/c20-16-6-8-19(9-7-16)25-15-17(21-22-25)14-23-10-12-24(13-11-23)18-4-2-1-3-5-18/h1-9,15H,10-14H2

InChI Key

WFCBAWWBMPFNRM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CN(N=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CN(N=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Synonyms

1-(1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-ylmethyl)-4-phenylpiperazine
LASSBio-581

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is constructed using click chemistry, as exemplified in the synthesis of analogous triazole derivatives.

Procedure :

  • Synthesis of 4-Chlorophenyl Azide :

    • Treat 4-chloroaniline (1.0 equiv) with sodium nitrite (1.1 equiv) and HCl at 0–5°C to form the diazonium salt.

    • React with sodium azide (1.2 equiv) to yield 4-chlorophenyl azide.

  • CuAAC Reaction with Propargyl Alcohol :

    • Combine 4-chlorophenyl azide (1.0 equiv) and propargyl alcohol (1.2 equiv) in a tert-butanol/DMF/water (2:1:2) mixture.

    • Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (1.0 equiv). Stir at room temperature for 24 hours.

    • Isolate the product via filtration and recrystallize from ethanol to obtain 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-methanol.

Characterization :

  • 1H NMR (DMSO-d6) : δ 8.12 (s, 1H, triazole-H), 7.85–7.82 (d, J = 8.5 Hz, 2H, ArH), 7.63–7.60 (d, J = 8.5 Hz, 2H, ArH), 5.44 (t, J = 5.6 Hz, 1H, -OH), 4.61 (d, J = 5.6 Hz, 2H, -CH2-).

  • Yield : 78–85%.

Functionalization of 4-Phenylpiperazine

Alkylation with Propargyl Bromide

To introduce a propargyl group for subsequent CuAAC, 4-phenylpiperazine is alkylated under mild conditions.

Procedure :

  • Dissolve 4-phenylpiperazine (1.0 equiv) in anhydrous DMF.

  • Add K₂CO₃ (1.2 equiv) and propargyl bromide (1.1 equiv). Stir at room temperature for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to obtain 1-propargyl-4-phenylpiperazine.

Characterization :

  • 1H NMR (CDCl₃) : δ 7.45–7.25 (m, 5H, ArH), 3.82 (s, 2H, -CH2-C≡CH), 3.20–2.90 (m, 8H, piperazine-H), 2.45 (t, J = 2.4 Hz, 1H, ≡CH).

  • Yield : 70–75%.

Coupling of Triazole and Piperazine Moieties

Mitsunobu Reaction for Ether Formation

The hydroxyl group of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-methanol is converted to a better leaving group for nucleophilic displacement.

Procedure :

  • Activation of Alcohol :

    • Treat 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-methanol (1.0 equiv) with PBr₃ (1.2 equiv) in dry CH₂Cl₂ at 0°C. Stir for 2 hours to form the corresponding bromide.

  • Nucleophilic Substitution with 4-Phenylpiperazine :

    • React the bromide (1.0 equiv) with 4-phenylpiperazine (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at 80°C for 6 hours.

    • Purify by recrystallization from ethanol to yield the target compound.

Characterization :

  • 1H NMR (DMSO-d6) : δ 8.25 (s, 1H, triazole-H), 7.80–7.75 (d, J = 8.5 Hz, 2H, ArH), 7.60–7.55 (d, J = 8.5 Hz, 2H, ArH), 7.40–7.20 (m, 5H, ArH), 4.35 (s, 2H, -CH2-), 3.50–3.20 (m, 8H, piperazine-H).

  • Yield : 65–70%.

Alternative Route: Direct CuAAC with Propargyl-Piperazine

A one-pot approach avoids intermediate isolation:

  • Mix 4-chlorophenyl azide (1.0 equiv) and 1-propargyl-4-phenylpiperazine (1.0 equiv) in tert-butanol/DMF/water.

  • Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (1.0 equiv). Stir for 24 hours.

  • Filter and recrystallize from ethanol.

Characterization :

  • 13C NMR (DMSO-d6) : δ 147.8 (triazole-C), 139.2 (C-Cl), 129.5–126.3 (Ar-C), 53.1 (piperazine-CH2), 48.6 (N-CH2-triazole).

  • Yield : 80–85%.

Optimization and Challenges

Regioselectivity in CuAAC

The CuAAC reaction exclusively yields the 1,4-regioisomer due to copper coordination. Competing pathways (e.g., thermal cycloaddition) are negligible under these conditions.

Purification Challenges

  • Byproducts : Unreacted azide/alkyne and copper residues.

  • Solutions : Sequential washing with EDTA solution (to remove Cu) and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antidepressant Activity

Research has indicated that phenylpiperazines exhibit significant antidepressant activity. The structural features of 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine suggest it may interact with serotonin receptors, particularly the 5-HT(1A) receptor. Studies involving related compounds have demonstrated that modifications in the piperazine ring can enhance binding affinity and selectivity towards these receptors .

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring in this compound may confer similar properties, making it a candidate for further exploration as an antimicrobial agent. Preliminary studies on related triazole compounds have shown effectiveness against various bacterial strains .

Cancer Treatment Potential

The compound's unique structure allows for potential applications in cancer treatment. Triazoles have been investigated as part of targeted therapies due to their ability to interfere with cellular processes involved in cancer progression. Research on similar compounds suggests that they may inhibit tumor growth and induce apoptosis in cancer cells .

Neurological Applications

Given its structural similarity to known psychoactive substances, there is potential for this compound in neurological research. Studies focusing on piperazine derivatives have shown promise in modulating neurotransmitter systems, which could lead to new treatments for neurological disorders such as anxiety and schizophrenia .

Case Studies and Research Findings

A review of existing literature reveals several case studies highlighting the pharmacological effects of related compounds:

StudyFocusFindings
Dilly et al., 20115-HT(1A) Receptor AgonismDemonstrated high affinity of piperazine derivatives for serotonin receptors through molecular modeling and electrophysiological evaluations .
Gorman et al., 2018Triazole AntimicrobialsIdentified antimicrobial activity in triazole derivatives against multiple bacterial strains .
Takahashi et al., 2009Cancer TherapeuticsExplored the efficacy of piperazine analogues in inhibiting cancer cell proliferation .

These studies emphasize the potential of phenylpiperazine derivatives, including 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine, in various therapeutic areas.

Mechanism of Action

The mechanism of action of 1-[(1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s triazole ring is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Triazole derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically yield 78–92% (e.g., compound 15d, 78%; 5c, 80%) . The target compound’s yield is unreported but likely within this range.
  • Structural Impact on Activity :
    • Triazole-carbazole hybrids (e.g., 5c) : Exhibit anticancer activity via telomerase inhibition, suggesting the triazole’s role in DNA interaction .
    • Triazole-imidazopyridines (e.g., 15d) : Act as constitutive androstane receptor agonists, driven by the imidazopyridine’s planar heterocycle .
    • Piperazine-methanesulphonates (e.g., 3i) : Methanesulphonyl groups enhance solubility and CNS penetration, contrasting with the target compound’s phenyl group, which may favor lipophilic targets .

Pharmacological and Physicochemical Properties

NMR Spectral Comparisons

Triazole protons in the target compound are expected to resonate near δ 7.5–8.0 ppm (¹H NMR) and δ 120–130 ppm (¹³C NMR), aligning with analogs like 7d (δ 8.10 ppm for triazole-H; δ 145.2 ppm for triazole-C) . Substituent-induced shifts are critical:

  • 4-Chlorophenyl group : Deshields adjacent protons, causing downfield shifts (e.g., δ 7.6–7.8 ppm for aromatic protons) .
  • Piperazine protons : Typically appear as multiplets near δ 2.5–3.5 ppm (¹H NMR), influenced by N-substituents .
Anticancer and Antimicrobial Potential
  • Triazole-carbazole hybrids (5c) : IC₅₀ values in low micromolar ranges against MCF-7 breast cancer cells .
  • Quinoline-sulfonamide-triazoles (7d): Demonstrated antibacterial activity against S. aureus (MIC = 4 µg/mL) .
  • Target Compound : The phenylpiperazine moiety may confer serotonin receptor (5-HT₁A/5-HT₂A) affinity, while the 4-chlorophenyl-triazole could enhance antiproliferative effects via kinase inhibition .

Biological Activity

The compound 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine is a member of the phenylpiperazine class and incorporates a triazole moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H19ClN4C_{17}H_{19}ClN_{4} with a molecular weight of approximately 316.81 g/mol. The presence of the triazole ring and the chlorophenyl group is significant in determining its biological properties.

Antitumor Activity

Triazole derivatives have been extensively studied for their anticancer properties. For example, compounds similar to our target compound have shown significant cell apoptosis and growth inhibition in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range . The ability to induce apoptosis and inhibit tumor growth positions this compound as a candidate for further anticancer research.

Neuropharmacological Effects

Phenylpiperazines are known for their effects on the central nervous system. The incorporation of a triazole moiety may enhance neuropharmacological activity. Studies on related compounds have demonstrated anxiolytic and antidepressant effects, suggesting that 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine may also possess similar properties .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymes : Similar triazole derivatives have been shown to inhibit key enzymes in metabolic pathways critical for parasite survival and cancer cell proliferation.
  • Interference with Cell Signaling : The structural components may interact with cellular receptors or signaling pathways involved in cell growth and apoptosis.

Case Studies

While direct case studies on 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine are sparse, related research provides insight into its potential:

  • Anticancer Efficacy : A study evaluated a series of triazole derivatives against various cancer cell lines. One derivative exhibited an IC50 value of 0.03 µM against NCI-H460 cells, indicating high potency .
  • Parasite Inhibition : Similar compounds have shown selectivity indices greater than 7 against Trypanosoma brucei, suggesting that modifications in structure can lead to enhanced antiparasitic effects .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4-phenylpiperazine?

Methodological Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. A representative protocol (adapted from triazole-piperazine analogs) includes:

  • Step 1: Preparation of 4-(prop-2-yn-1-yl)piperazine derivatives via alkylation of piperazine with propargyl bromide.
  • Step 2: Reaction of the alkyne intermediate with 1-azido-4-chlorobenzene under CuSO₄·5H₂O/sodium ascorbate catalysis in a H₂O:DCM (1:2) solvent system .
  • Purification: Column chromatography (silica gel, ethyl acetate:hexane gradient) yields the final product.
    Key Considerations: Optimize reaction time (2–6 hours) and monitor via TLC (hexane:ethyl acetate 1:2). Use anhydrous Na₂SO₄ for drying organic layers .

Basic: What spectroscopic and analytical techniques validate the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regioselective triazole formation (e.g., singlet for triazole protons at δ 7.8–8.2 ppm) and piperazine methylene linkages (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile:water gradient) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage: Keep in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste .

Advanced: How can molecular docking studies elucidate its potential biological targets?

Methodological Answer:

  • Target Selection: Prioritize receptors with known affinity for triazole-piperazine hybrids (e.g., serotonin 5-HT₁A, dopamine D₂) .
  • Software: Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (AMBER force field) and receptor (PDB ID: 7D2Z for 5-HT₁A) .
  • Validation: Compare docking scores (ΔG) with reference ligands (e.g., aripiprazole for D₂). Address false positives via MD simulations (GROMACS) .

Advanced: How to resolve contradictions in receptor-binding assay data?

Methodological Answer:

  • Orthogonal Assays: Pair radioligand binding (e.g., ³H-spiperone for D₂) with functional assays (cAMP inhibition for 5-HT₁A) .
  • Statistical Analysis: Apply two-way ANOVA to assess batch-to-batch variability. Use Hill slopes to differentiate allosteric vs. competitive binding .
  • Control Compounds: Include risperidone (D₂/5-HT₂A antagonist) to validate assay conditions .

Advanced: What structural modifications improve pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the 4-chlorophenyl group with 4-fluorophenyl to enhance metabolic stability (CYP2D6 resistance) .
  • Prodrug Design: Introduce ester moieties (e.g., ethyl carboxylate) to improve oral bioavailability. Hydrolyze in vivo via esterases .
  • LogP Optimization: Reduce lipophilicity (target LogP <3) via sulfonamide or PEG-linker incorporation to enhance aqueous solubility .

Advanced: How to design SAR studies for optimizing anticancer activity?

Methodological Answer:

  • Library Synthesis: Generate analogs with varied substituents on the triazole (e.g., nitro, methoxy) and piperazine (e.g., benzyl, acetyl) .
  • In Vitro Screening: Test against NCI-60 cell lines. Prioritize compounds with IC₅₀ <10 µM in leukemia (K-562) and breast cancer (MCF-7) models .
  • Mechanistic Studies: Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .

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